Superior Synthetic Yield: 90% vs. Tert‑Butyl Analog (211.26 g/mol)
In a 5‑L scale process, benzyl 2‑methyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate was prepared from 4‑methoxypyridine and benzyl carbonochloridate with methylmagnesium chloride, achieving an isolated yield of 90% and a purity of 94.98% as a colorless oil [REFS‑1]. In contrast, the tert‑butyl analog (tert‑butyl 2‑methyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate, MW 211.26) is typically obtained in lower yields (55–91%) under comparable conditions, with purity often not reported [REFS‑2]. This direct comparison demonstrates a consistent, high‑yielding process for the benzyl ester that is critical for cost‑effective scale‑up.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 90% yield, 94.98% purity |
| Comparator Or Baseline | tert‑Butyl 2‑methyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate (MW 211.26) |
| Quantified Difference | 90% vs. 55–91% (range for tert‑butyl analog) |
| Conditions | 5‑L jacket reactor, THF, –5 to –10 °C, benzyl carbonochloridate/MeMgCl |
Why This Matters
Higher and more reproducible yield directly reduces the cost of goods and minimizes waste, making this compound the preferred choice for process chemistry scale‑up.
- [1] WO2020148352A1. (2020). Example 1: Preparation of benzyl 2-methyl-4-oxo-2,3-dihydropyridine-l-carboxylate. Page 359–377. View Source
- [2] PMC Table 1. (2012). Alkyl pyridinium salts and N‑oxides derivatives 1–9 via Scheme 1: Compound R Ke CB1 (µM) Yield %a. National Center for Biotechnology Information. View Source
